molecular formula C19H22N2O2 B2735874 N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide CAS No. 314035-61-5

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide

Cat. No.: B2735874
CAS No.: 314035-61-5
M. Wt: 310.397
InChI Key: MNCYFJMQRXUKSB-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a morpholine ring, a phenylacetamide moiety, and a 4-methylphenyl group

Preparation Methods

The synthesis of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 4-methylphenylamine, morpholine, and phenylacetyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Synthetic Route: The process involves the acylation of 4-methylphenylamine with phenylacetyl chloride to form N-(4-methylphenyl)-2-phenylacetamide. This intermediate is then reacted with morpholine to yield the final product, this compound.

    Industrial Production: On an industrial scale, the synthesis may be optimized for higher yields and purity, often involving the use of automated reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl groups can be substituted with other functional groups using appropriate reagents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to act as a ligand for various biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the development of new synthetic methodologies.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers or catalysts.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-methylphenyl)-2-(morpholin-4-yl)-2-phenylacetamide can be compared with similar compounds, such as:

    N-(4-methylphenyl)-2-(piperidin-4-yl)-2-phenylacetamide: This compound has a piperidine ring instead of a morpholine ring, which may result in different pharmacological properties.

    N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(4-chlorophenyl)acetamide: The presence of a chlorine atom in the phenyl ring can alter the compound’s reactivity and biological activity.

    N-(4-methylphenyl)-2-(morpholin-4-yl)-2-(4-methoxyphenyl)acetamide: The methoxy group in the phenyl ring can influence the compound’s solubility and interaction with biological targets.

Properties

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-yl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-9-17(10-8-15)20-19(22)18(16-5-3-2-4-6-16)21-11-13-23-14-12-21/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCYFJMQRXUKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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